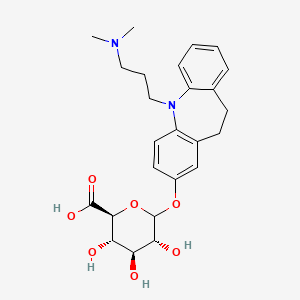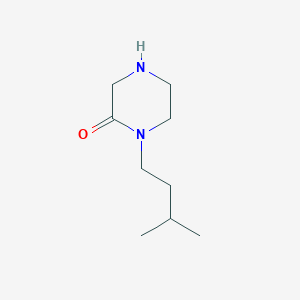
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate can be synthesized through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The general process involves the reaction of 6-bromo-3-fluoropyridine with a boron reagent under mild and functional group-tolerant conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound formed by the coupling of the pyridine ring with another aromatic ring .
Scientific Research Applications
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of potassium 6-bromo-3-fluoropyridine-2-trifluoroborate in chemical reactions involves the activation of the boron reagent by a base, followed by transmetalation with a palladium catalyst . This process facilitates the formation of a new carbon–carbon bond between the pyridine ring and another aromatic ring . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst and the reactivity of the boron reagent .
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-bromo-3-(trifluoromethyl)pyridine-4-trifluoroborate
- Potassium pyridine-3-trifluoroborate
Uniqueness
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions . This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
CAS No. |
1150654-62-8 |
|---|---|
Molecular Formula |
C5H2BBrF4KN |
Molecular Weight |
281.89 g/mol |
IUPAC Name |
potassium;(6-bromo-3-fluoropyridin-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H2BBrF4N.K/c7-4-2-1-3(8)5(12-4)6(9,10)11;/h1-2H;/q-1;+1 |
InChI Key |
YINDAQQRBHWELM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=N1)Br)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


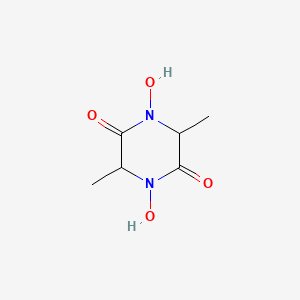
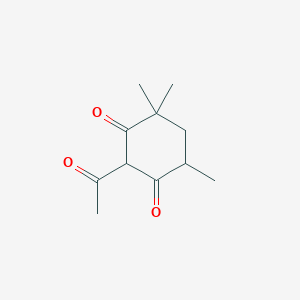


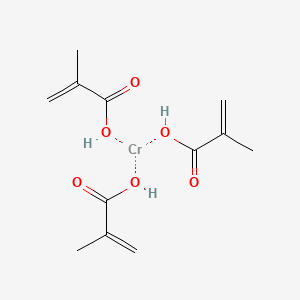


![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)
